Boc-Phe(4-NH-Alloc)
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Description
“Boc-Phe(4-NH-Alloc)” is a chemical compound that is often used in scientific research . It belongs to the class of compounds known as Boc-protected amines . The Boc group is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .Molecular Structure Analysis
The molecular structure of “Boc-Phe(4-NH-Alloc)” is represented by the empirical formula C18H24N2O6 . Its molecular weight is 280.32 .Chemical Reactions Analysis
“Boc-Phe(4-NH-Alloc)” can undergo various chemical reactions. For instance, it can react with Grignard reagents to produce the corresponding amides . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride .Physical And Chemical Properties Analysis
“Boc-Phe(4-NH-Alloc)” has a molecular weight of 280.32 . More detailed physical and chemical properties were not found in the sources I retrieved.Mechanism of Action
Target of Action
Boc-Phe(4-NH-Alloc) is primarily used as an orthogonally protected building block in peptide synthesis . The compound’s primary targets are therefore the amino acids and peptides that it interacts with during synthesis.
Mode of Action
The compound Boc-Phe(4-NH-Alloc) is a Boc-protected amine, which means it has a tert-butyl carbamate (Boc) group attached to it. This Boc group is stable towards most nucleophiles and bases . The Alloc group (allyloxycarbonyl) is a protecting group for amines, which can be removed selectively in the presence of other protecting groups. The Alloc group can be removed by palladium catalyzed reactions .
Biochemical Pathways
Boc-Phe(4-NH-Alloc) is involved in the biochemical pathway of peptide synthesis. It is used in the formation of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Result of Action
The result of the action of Boc-Phe(4-NH-Alloc) is the efficient conversion of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines to amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Action Environment
The action of Boc-Phe(4-NH-Alloc) can be influenced by various environmental factors. For instance, the reactions involving Boc-Phe(4-NH-Alloc) are conducted under either aqueous or anhydrous conditions . The presence of other chemicals, such as 2-chloropyridine and trifluoromethanesulfonyl anhydride, also plays a crucial role in the reaction .
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(prop-2-enoxycarbonylamino)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-5-10-25-16(23)19-13-8-6-12(7-9-13)11-14(15(21)22)20-17(24)26-18(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEIXFHHGFGIKD-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NC(=O)OCC=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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